Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline
Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoline
CAS Number: 25199-86-4
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the quinoline scaffold imparts unique electronic properties and synthetic versatility, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This document details its core physical and chemical properties, outlines a proposed synthetic pathway, and describes its potential applications in drug discovery as a reactive building block. Detailed experimental protocols for both synthesis and characterization of related compounds are provided to guide researchers in the field.
Core Properties and Data
2-Chloro-3-(trifluoromethyl)quinoline is a solid, crystalline compound. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electron density of the quinoline ring system, affecting its reactivity and physicochemical properties such as pKa and lipophilicity. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, serving as a key reactive handle for synthetic diversification.
Physical and Chemical Properties
The known physical and chemical data for 2-Chloro-3-(trifluoromethyl)quinoline are summarized in the table below. It is important to note that some values are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 25199-86-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₅ClF₃N | --INVALID-LINK--[1] |
| Molecular Weight | 231.6 g/mol | --INVALID-LINK--[1] |
| Melting Point | 98-100 °C | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 282.1 ± 35.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| pKa (Predicted) | -1.98 ± 0.50 | --INVALID-LINK--[1] |
| Appearance | Solid | - |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK--[1] |
Spectroscopic Data
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis protocol for 2-Chloro-3-(trifluoromethyl)quinoline is not widely published, a plausible and efficient route can be proposed based on established methodologies for quinoline synthesis, particularly the Vilsmeier-Haack reaction followed by subsequent transformations.
Proposed Synthetic Workflow
The proposed synthesis starts from the readily available 2-(trifluoromethyl)aniline and proceeds through a formylation and cyclization sequence to construct the quinoline core, followed by chlorination.
Caption: Proposed synthesis workflow for 2-Chloro-3-(trifluoromethyl)quinoline.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, multi-step procedure adapted from established methods for analogous compounds.
Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-ol
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 2-(trifluoromethyl)aniline (1.0 eq) to a suitable solvent like diphenyl ether.
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Reagent Addition: Slowly add diethyl(ethoxymethylidene)malonate (1.1 eq) to the flask.
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Cyclization: Heat the reaction mixture to approximately 250 °C. The mixture is maintained at this temperature for 30-60 minutes to ensure complete cyclization.
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Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane, and collect the solid product by vacuum filtration.
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Saponification and Decarboxylation: The resulting ester is then saponified using an aqueous solution of sodium hydroxide under reflux, followed by acidification with HCl to precipitate the carboxylic acid. The dried acid is then heated at a high temperature (e.g., 260-280 °C) in diphenyl ether until carbon dioxide evolution ceases, yielding 3-(Trifluoromethyl)quinolin-2-ol.
Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)quinoline
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to neutralize HCl gas, place the 3-(Trifluoromethyl)quinolin-2-ol (1.0 eq) from the previous step.
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Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).
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Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
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Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or aqueous ammonia) until basic. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane) to yield pure 2-Chloro-3-(trifluoromethyl)quinoline.
Applications in Drug Development and Medicinal Chemistry
The 2-Chloro-3-(trifluoromethyl)quinoline scaffold is a prime candidate for the development of compound libraries for drug discovery. The chlorine at the 2-position acts as a versatile leaving group, enabling a wide array of nucleophilic substitution reactions. This allows for the systematic introduction of diverse functional groups to explore the chemical space around the quinoline core, a common strategy in hit-to-lead optimization.
Role as a Pharmaceutical Intermediate
The compound serves as a key building block for creating more complex molecules. The trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates, while the quinoline core is a well-known pharmacophore present in numerous approved drugs, particularly in antimalarial and anticancer agents. The synthetic utility is depicted below.
Caption: Synthetic utility in creating diverse compound libraries for drug discovery.
Standard Experimental Protocols
The following are generalized, detailed methodologies for determining the key physical properties of trifluoromethyl-substituted quinolines.
Melting Point Determination
The melting point is a fundamental property for identification and purity assessment.
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Methodology: Capillary Melting Point Apparatus.
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Procedure:
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Sample Preparation: A small, dry sample of the compound is finely powdered.
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Capillary Loading: The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can approximate the melting point, followed by a slower rate (1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. A narrow range (0.5-2 °C) is indicative of high purity.
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pKa Determination
For basic compounds like quinolines, the pKa of the conjugate acid is determined.
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Methodology: Potentiometric Titration.
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Procedure:
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Sample Preparation: A known concentration of the quinoline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added in precise, small increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
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Conclusion
2-Chloro-3-(trifluoromethyl)quinoline (CAS 25199-86-4) is a synthetically valuable heterocyclic intermediate. Its key features—the reactive chloro group and the metabolism-enhancing trifluoromethyl group—make it an attractive starting material for constructing novel molecules with potential pharmacological activity. While detailed characterization data remains sparse in public literature, its synthesis is achievable through established chemical routes. This guide provides a foundational understanding of its properties and synthetic utility to support further research and development in medicinal chemistry and materials science.
